XMP-629 XMP-629 XMP-629 is an endotoxin inhibitor potentially for the treatment of impetigo and acne rosacea.
Brand Name: Vulcanchem
CAS No.: 316805-65-9
VCID: VC0547382
InChI: InChI=1S/C57H87N15O11/c1-33(2)30-44(70-49(75)40(60)22-10-12-27-58)53(79)71-45(31-36-16-6-5-7-17-36)54(80)68-42(24-15-29-64-57(62)63)52(78)72-46(32-38-20-14-19-37-18-8-9-21-39(37)38)55(81)69-43(25-26-47(61)73)51(77)65-34(3)48(74)67-41(23-11-13-28-59)50(76)66-35(4)56(82)83/h5-9,14,16-21,33-35,40-46H,10-13,15,22-32,58-60H2,1-4H3,(H2,61,73)(H,65,77)(H,66,76)(H,67,74)(H,68,80)(H,69,81)(H,70,75)(H,71,79)(H,72,78)(H,82,83)(H4,62,63,64)/t34-,35-,40-,41-,42-,43-,44-,45-,46-/m1/s1
SMILES: C[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@@H](C)NC([C@@H](CCC(N)=O)NC([C@@H](CC1=C2C=CC=CC2=CC=C1)NC([C@@H](CCCNC(N)=N)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC(C)C)NC([C@@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O
Molecular Formula: C57H87N15O11
Molecular Weight: 1158.417

XMP-629

CAS No.: 316805-65-9

Cat. No.: VC0547382

Molecular Formula: C57H87N15O11

Molecular Weight: 1158.417

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XMP-629 - 316805-65-9

Specification

Description XMP-629 is an endotoxin inhibitor potentially for the treatment of impetigo and acne rosacea.
CAS No. 316805-65-9
Molecular Formula C57H87N15O11
Molecular Weight 1158.417
IUPAC Name ((R)-2-((R)-2-((R)-2-((R)-2-((R)-2,6-diaminohexanamido)-4-methylpentanamido)-3-phenylpropanamido)-5-guanidinopentanamido)-3-(naphthalen-1-yl)propanoyl)-D-glutaminyl-D-alanyl-D-lysyl-D-alanine
Standard InChI InChI=1S/C57H87N15O11/c1-33(2)30-44(70-49(75)40(60)22-10-12-27-58)53(79)71-45(31-36-16-6-5-7-17-36)54(80)68-42(24-15-29-64-57(62)63)52(78)72-46(32-38-20-14-19-37-18-8-9-21-39(37)38)55(81)69-43(25-26-47(61)73)51(77)65-34(3)48(74)67-41(23-11-13-28-59)50(76)66-35(4)56(82)83/h5-9,14,16-21,33-35,40-46H,10-13,15,22-32,58-60H2,1-4H3,(H2,61,73)(H,65,77)(H,66,76)(H,67,74)(H,68,80)(H,69,81)(H,70,75)(H,71,79)(H,72,78)(H,82,83)(H4,62,63,64)/t34-,35-,40-,41-,42-,43-,44-,45-,46-/m1/s1
Standard InChI Key VVHUMBJJTZYNGD-NFRIGAIKSA-N
SMILES C[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@@H](C)NC([C@@H](CCC(N)=O)NC([C@@H](CC1=C2C=CC=CC2=CC=C1)NC([C@@H](CCCNC(N)=N)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC(C)C)NC([C@@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O
Appearance Solid powder

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